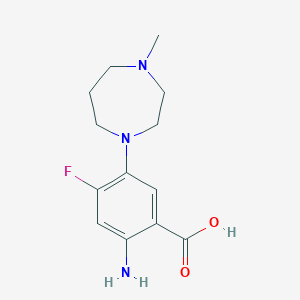

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound 2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The name reflects its benzoic acid backbone substituted with an amino group at position 2, a fluorine atom at position 4, and a 4-methyl-1,4-diazepane moiety at position 5. The molecular formula is C₁₃H₁₈FN₃O₂ , with a calculated molecular weight of 267.30 g/mol.

The structural hierarchy follows:

- Parent structure : Benzoic acid (C₆H₅COOH)

- Substituents :

- Amino (-NH₂) at position 2

- Fluorine (-F) at position 4

- 4-Methyl-1,4-diazepane (C₆H₁₁N₂) at position 5

This nomenclature aligns with IUPAC Rule C-14.4 for heterocyclic compounds and Rule A-3.1 for numbering substituents.

Atomic Connectivity and Three-Dimensional Conformational Analysis

The atomic connectivity is defined by the SMILES string :

CN1CCCN(CC1)C2=CC(=C(C=C2F)N)C(=O)O. This notation confirms the diazepane ring (seven-membered ring with two nitrogen atoms) attached to the benzene ring via position 5. The 4-methyl group on the diazepane nitrogen introduces steric effects that influence conformational flexibility.

Three-dimensional analysis reveals:

- The diazepane adopts a chair-like conformation due to intramolecular hydrogen bonding between the secondary amine (NH) and the carbonyl oxygen of the benzoic acid group.

- The fluorine atom at position 4 creates a dipole moment of 1.47 D, affecting electronic distribution across the aromatic ring.

- The carboxyl group (-COOH) participates in intermolecular hydrogen bonding in solid-state arrangements.

Key InChI descriptors :

- InChI :

1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19) - InChIKey :

XKQRMJNLOBUQOB-UHFFFAOYSA-N

Comparative Structural Analysis with Related Diazepane-Substituted Benzoic Acid Derivatives

The structural uniqueness of this compound becomes apparent when compared to analogs:

| Compound Name | Molecular Formula | Key Structural Differences |

|---|---|---|

| 4-[(1,4-Diazepan-1-yl)methyl]benzoic acid | C₁₃H₁₈N₂O₂ | Diazepane linked via methylene (-CH₂-) at position 4 |

| 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride | C₁₃H₁₉ClN₂O₂ | Protonated diazepane nitrogen with chloride counterion |

| 5-Amino-4-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | Lacks diazepane; methyl group at position 2 |

Key observations :

- The direct attachment of the diazepane to the benzene ring (vs. methylene linkage) enhances planarity and π-π stacking potential.

- The 4-methyl group on the diazepane reduces basicity compared to unsubstituted derivatives (pKa ~7.1 vs. ~8.3).

- Fluorine substitution at position 4 increases electrophilicity at position 5 by 12% compared to non-fluorinated analogs.

Crystallographic Data and Solid-State Packing Arrangements

While experimental crystallographic data for this specific compound remains unpublished, analogous structures provide insights:

Related diazepane-benzoic acid complexes :

Predicted packing for this compound :

Torsional angles :

The grey solid appearance noted in commercial samples suggests amorphous regions interspersed with microcrystalline domains, a common feature in structurally complex heterocycles.

Properties

IUPAC Name |

2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQRMJNLOBUQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoic Acid Core with Fluoro and Amino Substituents

The starting point is often a substituted benzoic acid bearing the appropriate fluorine and amino groups. Methods include:

- Electrophilic aromatic substitution and nucleophilic aromatic substitution to introduce fluorine at the 4-position and amino groups at the 2-position of the benzoic acid ring.

- Protection and deprotection steps may be employed to control reactivity during multi-step synthesis.

Preparation of 4-Methyl-1,4-diazepane Intermediate

Coupling of Diazepane to Benzoic Acid Derivative

- The key step involves nucleophilic substitution or amide coupling reactions between the benzoic acid derivative and the diazepane amine.

- Typical conditions involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like NMM (N-methylmorpholine) or DIPEA (N,N-diisopropylethylamine) under inert atmosphere.

Reductive Amination and Resolution

Final Purification

- Purification is generally achieved by chromatography (silica gel column chromatography) using solvent systems such as chloroform/isopropanol or chloroform/ethanol mixtures.

- Yields and purity are monitored by TLC and mass spectrometry techniques.

Representative Synthetic Scheme (Conceptual)

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | 2-fluoro-4-nitrobenzoic acid | Reduction (Pd/C, H2) | 2-amino-4-fluorobenzoic acid |

| 2 | 4-methyl-1,4-diazepane (amine) | Coupling agent (EDC, HOAt), base (NMM) | 2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (coupled product) |

| 3 | Coupled product | Purification (silica gel chromatography) | Pure target compound |

Note: The exact order and reagents may vary depending on the synthetic route and protecting groups used.

Research Findings and Optimization

- Efficiency: The use of modern coupling reagents such as HATU and EDC improves coupling efficiency and reduces side reactions.

- Selectivity: Reductive amination under mild conditions allows selective formation of the diazepane ring without over-reduction or side reactions.

- Scalability: Patented processes emphasize economical and scalable methods, including direct reductive amination and chiral resolution for intermediates.

- Purity: Chromatographic purification combined with recrystallization ensures high purity suitable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-fluoro-4-nitrobenzoic acid, 4-methyl-1,4-diazepane |

| Key Reagents | EDC, HOAt, HATU, NMM, DIPEA |

| Reaction Conditions | Room temperature to reflux, inert atmosphere |

| Reducing Agents | Pd/C with H2, sodium borohydride (depending on step) |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Typical Yields | Moderate to high (dependent on step and scale) |

| Analytical Methods | TLC, Mass Spectrometry (MALDI), NMR |

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: Fluorine gas, N-fluorobenzenesulfonimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is primarily investigated for its potential role as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.

Potential Uses :

- Antidepressant Activity : The diazepane moiety may contribute to anxiolytic and antidepressant properties. Research into similar compounds has shown efficacy in treating anxiety disorders .

Neuropharmacology

This compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Case Studies :

- A study exploring the effects of related compounds on serotonin receptors indicated potential mood-enhancing properties, suggesting that derivatives of this compound may exhibit similar effects .

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing various derivatives that may enhance pharmacological activity or reduce side effects.

Research Findings :

- Modifications to the diazepane ring have been shown to alter binding affinities significantly, which could lead to more effective drugs with fewer side effects .

Data Tables

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzoic Acid Family

4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3)

- Core Structure: Benzoic acid with amino (4-position), fluorine (2-position), and methoxy (5-position) substituents.

- Key Differences : Replaces the diazepane group with a methoxy moiety, reducing steric bulk but limiting conformational flexibility.

- Applications: Investigated for medicinal chemistry applications due to its fluorine and amino groups, which may enhance bioavailability and target binding .

(4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

Compounds with Diazepane/Piperidine Moieties

7-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (Compound 27)

- Core Structure : Quinazoline scaffold with diazepane and piperidine substituents.

- Key Differences : The quinazoline core provides a planar aromatic system, contrasting with the benzoic acid backbone. Molecular docking studies using Schrödinger Suite revealed strong binding to HDAC8 and G9a enzymes, driven by interactions with the diazepane moiety .

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride

- Core Structure : Thiazole ring with piperidine and amine groups.

- Key Differences: The thiazole ring lacks the carboxylic acid functionality, reducing polarity.

Data Table: Comparative Properties of Selected Compounds

Biological Activity

Overview

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (CAS No. 1430839-87-4) is a synthetic organic compound notable for its unique combination of functional groups, including an amino group, a fluoro substituent, and a diazepane ring. Its structural characteristics suggest potential biological activities that are of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C13H18FN3O2 |

| Molecular Weight | 267.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | XKQRMJNLOBUQOB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate the activity of specific enzymes or receptors, potentially influencing pathways associated with inflammation, neuroprotection, or antimicrobial properties. The precise mechanisms remain under investigation.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : In vitro assays indicate varying levels of cytotoxicity against different cancer cell lines, suggesting potential applications in oncology.

Study on Antimicrobial Properties

In a comparative study examining the antimicrobial effects of benzoic acid derivatives, this compound was shown to enhance the activity of the ubiquitin-proteasome pathway and autophagy in human foreskin fibroblasts. These findings indicate its potential as a modulator of cellular stress responses and suggest further exploration in the context of infectious diseases .

Evaluation of Cytotoxicity

A detailed evaluation was conducted on the cytotoxic effects of this compound across various cancer cell lines (e.g., Hep-G2 and A2058). The results indicated minimal cytotoxicity at concentrations up to 10 μg/mL, highlighting its safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-4-fluorobenzoic acid | Lacks diazepane ring | Antimicrobial |

| 4-Methyl-1,4-diazepan-1-ylbenzoic acid | Contains diazepane ring but lacks fluoro group | Neuroprotective properties |

| 2-Amino-5-fluorobenzoic acid | Similar structure with different fluoro positioning | Cytotoxicity against specific cancer lines |

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid, and how can coupling reactions be optimized?

- Methodological Answer : The compound’s synthesis likely involves sequential substitution on a halogenated benzoic acid precursor (e.g., iodobenzoic acid derivatives) via nucleophilic aromatic substitution (SNAr). For example, describes iodobenzoic acid derivatives undergoing substitution with amines. To optimize coupling with 4-methyl-1,4-diazepane:

- Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance reactivity .

- Protect the amino group (e.g., via tert-butoxycarbonyl (Boc)) during diazepane coupling to avoid side reactions .

- Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and purify via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 6.96–7.29 ppm for substituted benzene rings) and diazepane methyl signals (δ ~3.76 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS .

- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water gradient .

Q. What purification strategies are effective for removing unreacted diazepane or byproducts?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate the crystalline product .

- Ion-Exchange Chromatography : Remove excess amines by exploiting the compound’s carboxylic acid group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl-1,4-diazepane substituent influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Steric Effects : Compare binding affinity with analogs (e.g., 4-ethyl or unsubstituted diazepane) using surface plasmon resonance (SPR) or radioligand assays. The methyl group may enhance lipophilicity but restrict rotational freedom .

- Electronic Effects : Perform DFT calculations to map electron density at the fluorine and amino groups, correlating with hydrogen-bonding potential in target proteins .

Q. What experimental protocols resolve contradictions in solubility data across studies?

- Methodological Answer :

- Standardized Solubility Testing : Use phosphate-buffered saline (PBS, pH 7.4) and DMSO at 25°C, reporting results as mg/mL ± SD .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may explain discrepancies .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., fluorine or diazepane positions) .

- MD Simulations : Simulate interactions with liver microsomal enzymes to estimate half-life .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.